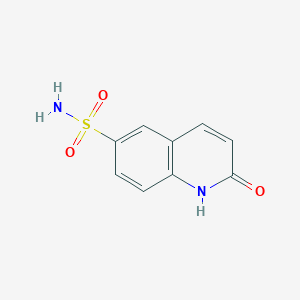

6-Quinolinesulfonamide, 1,2-dihydro-2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Quinolinesulfonamide derivatives often involves chlorosulfonation of quinazolinediamine to afford the sulfonyl chloride, which is then treated with amines to produce desired products. This approach has shown substantial antimalarial activity among several derivatives, although research in this area was phased out in favor of more potent series (Elslager et al., 1984). Additionally, novel quinolines have been synthesized as potential anticancer and radioprotective agents, demonstrating the versatility of this scaffold in drug development (Ghorab et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Quinolinesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to the quinoline nucleus. This modification significantly influences the compound's electronic properties and reactivity. For instance, the introduction of various substituents on the quinoline ring can lead to compounds with high fluorescence and potential for linking to biomolecules (Stadlbauer et al., 2006).

Chemical Reactions and Properties

6-Quinolinesulfonamides undergo a variety of chemical reactions, including cyclization and substitution, which are instrumental in the synthesis of diverse heterocyclic compounds. For example, FeCl3·6H2O catalyzed intramolecular allylic amination allows the synthesis of dihydroquinolines and quinolines with good to excellent yields (Wang et al., 2012). Furthermore, copper- or palladium-catalyzed cyclodehydration has been utilized for the regioselective synthesis of substituted quinolines, highlighting the compound's versatility in organic synthesis (Gabriele et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- 6-Quinolinesulfonamides have been a subject of study in the field of chemical synthesis. For instance, 4-Chloro-3-quinolinesulfonamides were transformed into 1,4-dihydro-4-thioxo-3-quinolinesulfonamides, which upon methylation resulted in 4-methylthio-3-quinolinesulfonamides. These compounds were then oxidized to produce 1,4-dihydro-4-oxo-3-quinolinesulfonamides (Skrzypek, 2005).

Antimicrobial Activity

- Some derivatives of quinolinesulfonamide, like 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide, have demonstrated broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi & Akinpelu, 2005).

Photovoltaic Applications

- Quinolinesulfonamide derivatives have been explored in the photovoltaic sector. 4H-pyrano[3,2-c]quinoline derivatives have been used in organic-inorganic photodiode fabrication, showing potential for application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Immunomodulatory Activities

- Quinolinesulfonamide derivatives have displayed immunomodulatory activities. For example, a study on 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate revealed specific antiproliferative/cytotoxic activity against leukemia cells and potential as an immunomodulator (Jantová et al., 2017).

Spectroscopic and Photoinduced Processes

- The spectroscopic properties of quinolinesulfonamides have been studied, revealing their potential in photoinduced processes. An investigation into the photoexcitation of selenadiazoloquinolones, a derivative of quinolinesulfonamide, showed the formation of paramagnetic species and activation of molecular oxygen (Barbieriková et al., 2011).

Computational Studies

- Computational studies have been conducted on 8-Quinolinesulfonamide to understand its molecular structure, electronic properties, and potential for drug applications. These studies include analyses of HOMO-LUMO energies, MEP, and molecular docking (FazilathBasha et al., 2021).

Wirkmechanismus

Mode of Action

The specifics of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

It’s likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The compound likely interacts with its targets at the molecular level, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-oxo-1,2-dihydroquinoline-6-sulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .

Eigenschaften

IUPAC Name |

2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLIMCWDWFKSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)